3beta-Hydroxy-5-androstene-17beta-carbaldehyde
Description
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carbaldehyde |
InChI |
InChI=1S/C20H30O2/c1-19-9-7-15(22)11-13(19)3-5-16-17-6-4-14(12-21)20(17,2)10-8-18(16)19/h3,12,14-18,22H,4-11H2,1-2H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |
InChI Key |
NGEXGIKQIZPZHJ-IPOQXWOTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Preparation Methods
Etherification of 4-Androstene-3,17-dione (4AD)
The initial step often uses 4AD as the raw material. Under acid catalysis, 4AD undergoes etherification with triethyl orthoformate in an organic solvent to form 3-ethyoxyl-androstane-3,5-diene-17-ketone as an intermediate.
| Parameter | Conditions/Details |
|---|---|
| Raw material | 4-androstene-3,17-dione (4AD) |
| Reagent | Triethyl orthoformate |
| Acid catalyst | Hydrochloric acid, sulfuric acid, phosphoric acid, p-methylbenzenesulfonic acid, or oxalic acid |
| Organic solvent | Dichloromethane, toluene, methanol, ethanol |
| Reaction temperature | 20–50 °C |
| Reaction time | 12–16 hours |
| Neutralization | Weak base (inorganic or organic, e.g., pyridine) to pH 7–7.5 |
| Yield and purity | HPLC content 98.5%–99.5%, weight yield 100–102% |
The reaction proceeds with stirring, followed by neutralization and work-up to isolate the etherified intermediate with high purity and yield.
Catalytic Hydrogenation of Etherified Intermediate
The ether intermediate is subjected to catalytic hydrogenation to reduce the alkene bonds, producing 3-ethyoxyl-androstane-17-ketone.
| Parameter | Conditions/Details |
|---|---|
| Catalyst | 5% Palladium on carbon (Pd/C) |
| Organic solvent | Ethyl acetate, tetrahydrofuran (oxolane), acetic acid, acetone, or low-carbon alcohols (C<4) |
| Reaction temperature | 30–60 °C |
| Reaction time | 8–16 hours |
| Catalyst to substrate ratio | 1:0.05–0.25 (weight) |
| Solvent to substrate ratio | 4–10 volumes per weight unit |
| Yield and purity | HPLC content >99%, weight yield 90–95% |
The reaction is performed under hydrogen atmosphere after displacement of air, followed by filtration and washing to isolate the hydrogenated intermediate. The product is often purified by recrystallization with ethanol and activated carbon decolorization.
Acid-Catalyzed Hydrolysis to 3beta-Hydroxy-androstane-17-ketone
The hydrogenated intermediate undergoes acid-catalyzed hydrolysis to remove the ethoxy group and form the target 3beta-Hydroxy-5-androstene-17beta-carbaldehyde.
| Parameter | Conditions/Details |
|---|---|
| Acid catalyst | Hydrochloric acid, hydrobromic acid, perchloric acid, sulfuric acid, trifluoroacetic acid, or p-methylbenzenesulfonic acid |
| Organic solvent | Toluene, formic acid, acetic acid, ethanol, isopropanol, tert-butyl alcohol |
| Reaction temperature | 60–100 °C |
| Reaction time | 12–18 hours |
| Acid to substrate ratio | 0.6–1.2 (weight) |
| Solvent to substrate ratio | 4–6 volumes per weight unit |
| Yield and purity | Melting point 129–131 °C, purity >99%, yield 80–85% |
The hydrolysis is conducted by warming the solution of the hydrogenated intermediate with acid catalyst, followed by solvent recovery and recrystallization to obtain the pure product.
Alternative Microbial and Chemical Synthesis Route
An alternative synthesis route involves microbial hydroxylation of dehydroepiandrosterone (DHEA) followed by chemical transformations:
- Microbial 7alpha-hydroxylation of DHEA using Gibberella zeae strain VKM F-2600 yields 3beta,7alpha-dihydroxy-androst-5-en-17-one with 71.2% yield.
- Subsequent substitution of the 7alpha-hydroxyl group with chlorine and dehydrochlorination leads to this compound.
- This combined microbial-chemical method achieves an overall yield of 54.6% from DHEA.
This method requires minimal purification steps and utilizes both biocatalytic and chemical transformations, offering a potentially greener and selective approach.
Synthesis of Related Androstane Derivatives with Functional Groups at Position 3 and 17
Research on steroid derivatives related to this compound includes synthesis of spiro-lactones and spiro-carbamates, which may share synthetic intermediates or techniques:
- Protection of the 3beta-hydroxyl group as tetrahydropyranyl ether.
- Alkylation of the 17-ketone with lithium acetylide reagents.
- Hydrogenation of alkynes to alkanes.
- Oxidation and lactonization to form spiro-δ-lactones.
- Aminolysis and carbamate formation to yield spiro-carbamate derivatives.
These synthetic strategies involve advanced organic transformations such as Jones oxidation, aminolysis with amino acid esters, and triphosgene-mediated carbamate formation, confirming the versatility of steroidal frameworks in chemical synthesis.
| Step | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Etherification of 4AD | Triethyl orthoformate, acid catalyst, organic solvent, 20–50 °C, 12–16 h | 100–102 | 98.5–99.5 | High purity intermediate |
| Catalytic hydrogenation | 5% Pd/C, organic solvent, 30–60 °C, 8–16 h | 90–95 | >99 | Hydrogenation of alkene to alkane |
| Acid-catalyzed hydrolysis | Strong acid catalyst, organic solvent, 60–100 °C, 12–18 h | 80–85 | >99 | Hydrolysis to target hydroxy-carbaldehyde |
| Microbial hydroxylation + chemical steps | Gibberella zeae biotransformation, chlorination, dehydrochlorination | 54.6 (overall) | Not specified | Combined biocatalytic and chemical route |
The preparation of this compound is well-documented through classical organic synthesis involving etherification, catalytic hydrogenation, and acid hydrolysis steps, typically starting from 4-androstene-3,17-dione. Alternatively, biotransformation routes using microbial hydroxylation of DHEA provide efficient access to this compound with fewer purification steps. Advanced synthetic modifications of related steroidal compounds further demonstrate the chemical flexibility of this molecular scaffold. The methodologies are supported by high yields, excellent purities, and detailed reaction parameters, making them robust for research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The primary reaction for synthesizing 3beta-Hydroxy-5-androstene-17beta-carbaldehyde involves the oxidation of its corresponding alcohol.
Reduction: This compound can be reduced back to its alcohol form using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions at the aldehyde group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products Formed
Oxidation: this compound.
Reduction: 3beta-Hydroxy-5-androstene-17beta-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the available search results do not provide a detailed overview of the applications of the compound "3beta-Hydroxy-5-androstene-17beta-carbaldehyde" with comprehensive data tables and well-documented case studies. However, the search results do provide some relevant information regarding its potential use as an intermediate in steroid synthesis and its structural similarity to other bioactive compounds .
Here's what can be gathered from the search results:
1. Identification and Structure
- "this compound" is a chemical compound with a specific structure .
- It is a derivative of androstane, a steroid .
- The compound features a hydroxy group at the 3beta position and a carbaldehyde group at the 17beta position of the androstane structure .
2. Potential Role as an Intermediate
- Androstenediol, a related compound, is an intermediate in testosterone biosynthesis .
- Androstenediol is derived from dehydroepiandrosterone through reduction and is converted to testosterone through oxidation .
- "this compound" might serve as an intermediate in similar steroid synthesis pathways, given its structural features .
3. Steroid Dehydrogenase Inhibitors
- Some androstane derivatives have been synthesized and tested as inhibitors of 17β-hydroxysteroid dehydrogenases (17β-HSDs) .
- Inhibitors of 17β-HSDs may be useful in treating sex steroid-dependent diseases .
- Type 3 and type 5 17β-HSD inhibitors can reduce the production of androgens like testosterone and dihydrotestosterone .
- Such inhibitors could potentially treat prostate cancer, benign prostatic hyperplasia, acne, and other androgen-sensitive conditions .
4. Structural Activity Relationships
- The presence of a spiro-δ-lactone at position C-17 in androstane derivatives results in weak inhibition of 17β-HSD3 .
- The introduction of a carbamate or morpholinone moiety at the C-3 position can generate good inhibitory activity for monospiro derivatives .
5. Bioactive Compound Context
- Other androstane derivatives have demonstrated various biological activities, including cytotoxicity and antibacterial effects .
- These activities suggest potential medicinal applications for compounds with similar structures .
6. Related Patents
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-5-androstene-17beta-carbaldehyde involves its interaction with androgen receptors. It binds to these receptors, influencing the transcription of specific genes that regulate various physiological processes. This interaction is crucial for its androgenic effects, including the development of masculine characteristics .
Comparison with Similar Compounds
Functional Group Modifications at C17
The C17 position is a critical site for steroid activity. Below is a comparison of key analogs:
Key Observations :
- Aldehyde vs.
- Carboxylic Acid Derivatives: Enhanced polarity and enzyme inhibition (e.g., 5α-reductase) compared to non-polar aldehyde/ketone groups .
Structural and Stereochemical Differences
- Δ⁵ Double Bond : Present in both DHEA and the target compound, this feature enhances membrane permeability compared to saturated 5α-androstane derivatives (e.g., 5α-androstane-3β,17β-diol) .
- C17 Stereochemistry : The 17β-configuration in the target compound aligns with bioactive steroids like testosterone, whereas 17α-derivatives (e.g., 17α-methyl-5α-androstane-3β,17β-diol) often exhibit reduced receptor binding .
Biological Activity
3beta-Hydroxy-5-androstene-17beta-carbaldehyde, often referred to as 3β-hydroxyandrostene, is a steroid compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its effects on various physiological processes, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical structure of 3β-hydroxyandrostene can be represented as follows:
- Molecular Formula : C19H26O2
- Molecular Weight : 286.41 g/mol
- IUPAC Name : (3S,5S)-3-hydroxy-5-androsten-17-al
Hormonal Activity
3β-hydroxyandrostene has been studied for its role as a precursor in the biosynthesis of various steroid hormones. It is involved in the conversion to testosterone and estradiol, which are crucial for numerous physiological functions, including:
- Reproductive Health : Influences libido and reproductive function.
- Muscle Growth : Acts as an anabolic agent in muscle tissue.
Neuroprotective Effects
Recent studies have indicated that 3β-hydroxyandrostene exhibits neuroprotective properties. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Anti-inflammatory Properties
The compound has been shown to exert anti-inflammatory effects by modulating cytokine production. This activity may be beneficial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
The biological activities of 3β-hydroxyandrostene are mediated through several mechanisms:
- Androgen Receptor Activation : It binds to androgen receptors, influencing gene expression related to growth and metabolism.
- Estrogen Receptor Modulation : The compound may also interact with estrogen receptors, contributing to its effects on bone density and fat distribution.
- Antioxidant Activity : By scavenging free radicals, it reduces oxidative damage in cells.
Case Studies
-
Neuroprotection in Animal Models :
- A study conducted on rats showed that administration of 3β-hydroxyandrostene significantly reduced neuronal damage following induced ischemia. The treatment resulted in decreased levels of pro-inflammatory cytokines and enhanced antioxidant enzyme activity.
-
Effects on Muscle Mass :
- In a clinical trial involving elderly men, supplementation with 3β-hydroxyandrostene led to a notable increase in lean muscle mass compared to placebo groups. Participants reported improved strength and physical performance metrics.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Hormonal Regulation | Precursor for testosterone | |
| Neuroprotection | Reduced neuronal damage | |
| Anti-inflammatory | Decreased cytokine levels | |
| Muscle Anabolism | Increased lean mass |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3β-Hydroxy-5-androstene-17β-carbaldehyde, and how is reaction progress optimized?
- Methodology : Synthesis typically begins with steroid precursors like dehydroepiandrosterone (DHEA). Critical steps include oxidation at C-17 to introduce the carbaldehyde group and hydroxylation at C-3β. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to avoid side reactions. For example, PtO₂-catalyzed hydrogenation under deuterated conditions can stabilize intermediates .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for tracking reaction progress and confirming intermediate structures. NMR can resolve stereochemistry at C-3β and C-17β .
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
- Techniques :
- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₂₀H₂₈O₃).
- ¹H/¹³C NMR identifies stereochemistry: C-3β hydroxy (δ ~3.5 ppm, multiplet) and C-17β carbaldehyde (δ ~9.8 ppm, singlet) .
- X-ray crystallography resolves crystal packing and confirms spatial arrangement of functional groups .
Advanced Research Questions
Q. How do structural modifications at C-16 or C-17 influence the compound’s bioactivity in steroid receptor binding assays?
- Case Study : Introducing a 4-chlorobenzylidene group at C-16 (as in 16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one) enhances binding affinity to glucocorticoid receptors by 40% compared to the parent compound. This is attributed to increased hydrophobic interactions in the receptor’s ligand-binding domain .
- Methodology :
- Molecular docking (AutoDock Vina) predicts binding poses.
- Surface plasmon resonance (SPR) quantifies dissociation constants (Kd).
Q. What metabolic pathways degrade 3β-Hydroxy-5-androstene-17β-carbaldehyde, and how can its stability be improved?
- Pathways :
- Phase I metabolism : CYP3A4 oxidizes the C-17β carbaldehyde to a carboxylic acid.
- Phase II metabolism : Glucuronidation at C-3β (via UGT2B7) increases water solubility for renal excretion .
- Stabilization Strategies :
- Prodrug design : Acetylation of the C-3β hydroxy group reduces first-pass metabolism (e.g., 3β-acetoxy derivatives show 70% higher plasma half-life) .
- Deuterium labeling : Replacing hydrogen with deuterium at C-17 slows oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
